![molecular formula C11H13BrO2 B1608274 Ethyl 2-bromo-2-phenylpropanoate CAS No. 55004-59-6](/img/structure/B1608274.png)
Ethyl 2-bromo-2-phenylpropanoate
Overview
Description
Ethyl 2-bromo-2-phenylpropanoate, also known as ethyl α-bromophenylacetate, is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Electrochemical Reduction Applications Ethyl 2-bromo-2-phenylpropanoate has been studied in electrochemical reduction processes. Research by De Luca, Inesi, and Rampazzo (1982) demonstrates that ethyl α-bromophenylacetate, a related compound, can be reduced electrochemically to form dimeric products, including meso- and DL-diethyl 2,3-diphenylsuccinate. This process involves controlled potential electrolysis, highlighting a potential application in synthetic organic chemistry (De Luca, Inesi, & Rampazzo, 1982).
Catalysis and Chemical Synthesis The compound has applications in catalysis and synthesis of other chemicals. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, as studied by Wang and Hu (2011), resulted in the formation of ethyl 4-acetyl-5-oxo-3-phenylhexanoate. This study highlights its use in producing various chemical structures, which could have implications in pharmaceuticals and materials science (Wang & Hu, 2011).
Ultrasound in Enzymatic Resolution Ethyl 2-bromo-2-phenylpropanoate has also been explored in the context of enzymatic reactions. A study by Ribeiro, Passaroto, and Brenelli (2001) on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a similar compound, using ultrasound, suggests potential applications of ethyl 2-bromo-2-phenylpropanoate in enzymatic processes and organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).
Molecular Docking and Biological Activities The compound's derivatives have been explored for their biological activities. Turkan et al. (2019) synthesized derivatives of ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, demonstrating their effectiveness as inhibitors of certain enzymes. This indicates potential pharmacological applications (Turkan et al., 2019).
- 2-phenylpropanoate in stereochemical and asymmetric synthesis processes (Tanaka, Sakuraba, Oka, & Nakanishi, 1984).
Synthesis of Polymeric Architectures The compound has been studied in the synthesis of polymeric architectures, which can have applications in drug delivery and bioconjugates. A study by Velázquez, Grande, and Elizalde (2020) on the halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers demonstrates the use of similar compounds in creating well-defined polymeric structures (Velázquez, Grande, & Elizalde, 2020).
Application in Heterocyclic Compound Synthesis Ethyl 2-bromo-2-phenylpropanoate is also relevant in the synthesis of heterocyclic compounds. The study by Obushak, Matiychuk, Tsyalkovsky, and Voloshchuk (2004) on the synthesis of iminoselenazolidin-4-ones from ethyl 3-aryl-2-bromopropanoates illustrates its role in producing diverse heterocyclic structures, which could be significant in developing new pharmaceutical compounds (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Organocatalytic Annulation Studies Additionally, ethyl 2-bromo-2-phenylpropanoate derivatives have been investigated in organocatalytic reactions. The study by Reitel, Kriis, Järving, and Kanger (2018) on the asymmetric organocatalyzed annulation of cyclopropenone and β-keto ester using similar compounds demonstrates the potential for innovative organocatalysis and synthesis strategies (Reitel, Kriis, Järving, & Kanger, 2018).
properties
IUPAC Name |
ethyl 2-bromo-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBOOPFXQOMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396305 | |
Record name | ethyl 2-bromo-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-phenylpropanoate | |
CAS RN |
55004-59-6 | |
Record name | ethyl 2-bromo-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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